Ethyl 2-(4-chlorophenyl)-2-hydroxyacetate
Overview
Description
Compounds with similar structures, such as ethyl (4-chlorophenyl)acetate, are often colorless to pale yellow liquids with a special aroma . They are almost insoluble in water at room temperature, but can be dissolved in most organic solvents .
Synthesis Analysis
The synthesis of similar compounds often involves reactions with hydrazine derivatives . For example, a series of 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs has been synthesized and were investigated for their in vitro effect on the replication of hepatitis-C virus (HCV) in HepG2 hepatocellular carcinoma cell line .Molecular Structure Analysis
The molecular structure of similar compounds can be analyzed using techniques such as X-ray crystallography , NMR spectroscopy, and computational methods . These analyses can provide information on the compound’s geometry, bond lengths and angles, and electronic structure .Chemical Reactions Analysis
The chemical reactivity of a compound is influenced by its molecular structure. For example, compounds containing 4-dimethylamino or 2-hydroxy-4-diethylamino groups were found to be inactive against bacterial species .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its melting point, boiling point, and solubility, can be determined experimentally . For example, ethyl (4-chlorophenyl)acetate has a density of 1.178g/cm3, a boiling point of 249-250 °C, and a relative molecular mass of 196.65 .Scientific Research Applications
Synthesis and Characterization
Synthesis Processes
Ethyl 2-(4-chlorophenyl)-2-hydroxyacetate is involved in various synthesis processes. For instance, Johnson et al. (2006) reported the synthesis and structural analysis of a related compound, ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate. This process demonstrates the chemical's role in forming complex organic structures, often used in pharmaceuticals and fine chemistry (Johnson et al., 2006).
Chemical Characterization
In addition to synthesis, the compound is utilized in various characterization studies. For example, Prasanth et al. (2015) conducted a comprehensive study, including X-ray diffraction, FT-IR, FT-Raman, and 1H NMR, on a thioamide derivative of a similar compound. Such studies are crucial for understanding the chemical properties and potential applications of these compounds (Prasanth et al., 2015).
Pharmacological Research
Drug Development
Ethyl 2-(4-chlorophenyl)-2-hydroxyacetate and its derivatives have been explored for their potential in drug development. Croston et al. (2002) discovered a nonpeptidic agonist of the urotensin-II receptor, highlighting the compound's relevance in developing new pharmacological agents (Croston et al., 2002).
Antimicrobial and Antitumor Activities
The compound has also been studied for its antimicrobial and antitumor activities. For instance, El‐Sayed et al. (2011) synthesized derivatives that exhibited significant antitumor and antibacterial properties, underscoring its potential in medical research (El‐Sayed et al., 2011).
Biotechnology Applications
Enzymatic Reactions and Biocatalysis
In the field of biotechnology, ethyl 2-(4-chlorophenyl)-2-hydroxyacetate plays a role in enzymatic reactions. Yamamoto et al. (2002) investigated the synthesis of a related compound, ethyl (R)-4-chloro-3-hydroxybutanoate, using recombinant Escherichia coli cells, demonstrating its utility in biocatalytic processes (Yamamoto et al., 2002).
Material Science and Chemistry
The compound's versatility extends to material science and chemistry, where it is used in synthesizing various chemically significant molecules and intermediates. This broadens its application scope beyond just pharmacological research.
Safety And Hazards
Future Directions
properties
IUPAC Name |
ethyl 2-(4-chlorophenyl)-2-hydroxyacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO3/c1-2-14-10(13)9(12)7-3-5-8(11)6-4-7/h3-6,9,12H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMKKKUVPOGMEJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=C(C=C1)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40494969 | |
Record name | Ethyl (4-chlorophenyl)(hydroxy)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40494969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(4-chlorophenyl)-2-hydroxyacetate | |
CAS RN |
13511-29-0 | |
Record name | Ethyl (4-chlorophenyl)(hydroxy)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40494969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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